

# Ponalrestat Clinical Trials: A Comparative Review of Outcomes in Diabetic Complications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Ponalrestat**, an aldose reductase inhibitor, has been the subject of numerous clinical investigations for its potential to mitigate the chronic complications of diabetes mellitus, primarily diabetic neuropathy and retinopathy. This guide provides a comparative analysis of the clinical outcomes from key **Ponalrestat** trials, presenting quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action.

## **Mechanism of Action: The Polyol Pathway**

**Ponalrestat** functions by inhibiting aldose reductase, a key enzyme in the polyol pathway. In hyperglycemic conditions, excess glucose is shunted into this pathway, where aldose reductase converts it to sorbitol. Sorbitol accumulation within cells, along with the subsequent depletion of NADPH and myo-inositol, is implicated in the pathogenesis of diabetic complications through osmotic stress and impaired nerve function. By blocking aldose reductase, **Ponalrestat** aims to prevent the accumulation of sorbitol and thereby ameliorate tissue damage.





Click to download full resolution via product page

Ponalrestat inhibits aldose reductase in the polyol pathway.

## **Clinical Outcomes in Diabetic Neuropathy**

**Ponalrestat** has been extensively studied for its effects on diabetic peripheral and autonomic neuropathy. The primary endpoints in these trials typically included changes in nerve conduction velocity (NCV), vibration perception thresholds (VPT), and assessments of autonomic function.

#### **Summary of Key Trials in Diabetic Neuropathy**



| Trial<br>ID/Reference                | Patient<br>Population                                                        | Dosage                    | Duration  | Key Outcomes                                                                                                                                                       |
|--------------------------------------|------------------------------------------------------------------------------|---------------------------|-----------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Florkowski et al.                    | 54 patients with chronic symptomatic diabetic peripheral neuropathy          | 300 mg or 600<br>mg daily | 24 weeks  | No significant changes in symptoms of pain, numbness, or paresthesia. No improvements in VPT or thermal thresholds. No significant change in posterior tibial NCV. |
| Unnamed Trial                        | 50 patients with chronic symptomatic, distal symmetrical diabetic neuropathy | 600 mg daily              | 52 weeks  | No significant differences in motor (ulnar, median, peroneal) or sensory (ulnar, radial) NCV, VPT, or autonomic function tests compared to placebo.                |
| UK/Scandinavian<br>Ponalrestat Trial | 259 patients with peripheral neuropathy                                      | 600 mg daily              | 18 months | No overall beneficial effect on VPT, NCV, or nerve action potential amplitudes. Ameliorated deterioration in autonomic nerve                                       |



|               |                                                                           |               |          | function in patients with pre-existing autonomic neuropathy.                                                                                    |
|---------------|---------------------------------------------------------------------------|---------------|----------|-------------------------------------------------------------------------------------------------------------------------------------------------|
| Unnamed Trial | 30 diabetic patients with established peripheral and autonomic neuropathy | Not Specified | 16 weeks | Significant improvement in mean VPT. No significant changes in heart rate variability, blood pressure responses to standing, or symptom scores. |

#### **Experimental Protocols: Diabetic Neuropathy**

Inclusion Criteria: Patients typically had a diagnosis of type 1 or type 2 diabetes with clinical evidence of symptomatic peripheral neuropathy. Specific inclusion criteria often involved abnormal nerve conduction studies (e.g., peroneal motor nerve conduction velocity < 40 m/s) or abnormal vibration perception thresholds.

Exclusion Criteria: Common exclusions were end-stage renal disease, severe cardiovascular disease, and other causes of neuropathy.

#### Efficacy Assessments:

- Nerve Conduction Velocity (NCV): Motor and sensory NCVs were measured in various nerves, including the peroneal, tibial, median, ulnar, and sural nerves. Standardized surface electrode techniques were employed.
- Vibration Perception Threshold (VPT): Assessed using a biothesiometer at sites such as the great toe and medial malleolus.



- Autonomic Function Tests: Included assessments of heart rate variability during deep breathing (R-R interval variation) and blood pressure response to standing.
- Symptom Scores: Patients' subjective symptoms of pain, numbness, and paresthesia were often recorded using validated questionnaires.



Click to download full resolution via product page



Experimental workflow for **Ponalrestat** diabetic neuropathy trials.

## **Clinical Outcomes in Diabetic Retinopathy**

The efficacy of **Ponalrestat** in slowing the progression of diabetic retinopathy has also been investigated, with mixed results.

Summary of a Key Trial in Diabetic Retinopathy

| Trial<br>ID/Reference   | Patient Population                 | Dosage       | Duration  | Key Outcomes                                                                                                                                                                                                                                |
|-------------------------|------------------------------------|--------------|-----------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Arauz-Pacheco<br>et al. | 62 patients with diabetes mellitus | 600 mg daily | 18 months | No clinically significant effect on the progression of diabetic retinopathy as evaluated by the Early Treatment Diabetic Retinopathy Study (ETDRS) classification. No significant difference in the change of microaneurysm count category. |

#### **Experimental Protocol: Diabetic Retinopathy**

Inclusion Criteria: Patients with type 1 or type 2 diabetes and varying degrees of non-proliferative diabetic retinopathy were enrolled.

Exclusion Criteria: Included patients with proliferative diabetic retinopathy or other significant ocular diseases.

**Efficacy Assessment:** 



- Fundus Photography: Seven-field stereoscopic fundus photographs were taken at baseline and at specified follow-up intervals.
- ETDRS Classification: The severity of diabetic retinopathy was graded according to the Early
  Treatment Diabetic Retinopathy Study (ETDRS) classification scale, which provides a
  standardized method for assessing the progression of the disease based on the presence
  and severity of lesions such as microaneurysms, hemorrhages, and intraretinal
  microvascular abnormalities.

#### **Safety and Tolerability**

Across the reviewed clinical trials, **Ponalrestat** was generally reported to be well-tolerated. No clinically important side effects were frequently attributed to the treatment, and it was noted to have no significant effect on glycemic control.[1][2]

#### Conclusion

The clinical trial data for **Ponalrestat** presents a complex picture. In diabetic neuropathy, while some studies showed a modest improvement in specific parameters like vibration perception threshold, several larger and longer-term trials did not demonstrate a significant overall benefit in slowing the progression of nerve damage or improving symptoms compared to placebo. Similarly, in the context of diabetic retinopathy, the available evidence did not support a clinically significant effect of **Ponalrestat** in halting disease progression.

The lack of robust efficacy in these trials may be attributable to several factors, including the advanced stage of the disease in the enrolled patient populations and the inherent challenges in measuring the progression of diabetic complications. Despite its sound theoretical mechanism of action, the clinical translation of **Ponalrestat**'s benefits has been limited. These findings underscore the complexities of treating diabetic microvascular complications and highlight the need for continued research into novel therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. A 12-month randomized controlled study of the aldose reductase inhibitor ponalrestat in patients with chronic symptomatic diabetic neuropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the aldose reductase inhibitor, ponalrestat, on diabetic neuropathy PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ponalrestat Clinical Trials: A Comparative Review of Outcomes in Diabetic Complications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679041#a-comparative-review-of-clinical-outcomes-from-ponalrestat-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com